N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide
Description
CAS No.: 879625-96-4 Molecular Formula: C₂₅H₂₅N₇O Molecular Weight: 439.5123 g/mol
This compound features a biphenyl-4-carboxamide backbone, with a substituted pyrimidine (4,6-dimethylpyrimidin-2-yl) and an imidazole-containing ethylamino group. The E-configuration of the methylidene bridge ensures structural rigidity, which may influence molecular recognition in biological systems.
Properties
Molecular Formula |
C25H25N7O |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H25N7O/c1-17-14-18(2)30-25(29-17)32-24(27-13-12-22-15-26-16-28-22)31-23(33)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3,(H,26,28)(H2,27,29,30,31,32,33) |
InChI Key |
XVXDUVMSIBCWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide typically involves multiple steps, including the formation of the biphenyl core and the subsequent attachment of the pyrimidine and imidazole groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Chemistry
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing new compounds with tailored properties.
Biology
In biological research, this compound is being investigated as a biochemical probe or inhibitor. Its interactions with specific enzymes or receptors can provide insights into cellular processes and disease mechanisms.
Medicine
The compound is explored for its therapeutic potential:
- Anti-inflammatory Activity : Studies have indicated that derivatives of this compound exhibit inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways .
- Anticancer Properties : Case studies have demonstrated that modifications of the compound show promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of related compounds derived from N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]. The results indicated significant cytotoxic effects against various cancer cell lines, with particular emphasis on the role of the imidazole moiety in enhancing activity against resistant strains .
Case Study 2: Anti-inflammatory Mechanism
Research published in Molecules explored the anti-inflammatory properties of derivatives based on this compound structure. The study utilized molecular docking simulations to predict binding affinities to COX and LOX enzymes, correlating these findings with experimental data demonstrating reduced inflammatory markers in vitro .
Mechanism of Action
The mechanism by which N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| CAS No. | Compound Name | Molecular Formula | Key Substituents/Modifications | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 879625-96-4 | N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide | C₂₅H₂₅N₇O | Biphenyl-4-carboxamide, 4,6-dimethylpyrimidine, imidazole | 439.51 |
| 331967-28-3 | N-[(Z)-1-(4-Bromophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine | C₁₅H₁₈BrN₅ | 4-Bromophenyl, Z-configuration ethylidene | 364.24 |
| 352337-80-5 | 2-Hydroxy-2-phenyl-N-[(Z)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide | C₂₀H₂₀N₂O₂ | Hexadienylidene linker, hydroxy-phenyl group | 328.39 |
| 879947-43-0 | 5-Chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide | C₁₄H₁₅ClN₃OS | Chloro, ethylthio, 2-methylphenyl | 308.81 |
| 303105-61-5 | N'-[(E)-Biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | C₃₂H₃₁N₅OS | Triazole sulfanyl, tert-butylphenyl | 533.69 |
Key Structural Differences and Implications
Heterocyclic Core Modifications
- The target compound (879625-96-4) incorporates a 4,6-dimethylpyrimidin-2-yl group and an imidazole moiety, whereas analogues like 303105-61-5 replace these with a triazole ring. Triazoles offer enhanced metabolic stability but may reduce hydrogen-bonding capacity compared to imidazoles .
- Compound 879947-43-0 introduces a chloro-thioether modification on the pyrimidine, which could increase lipophilicity and alter electrophilic reactivity .
Linker and Backbone Variations
- The biphenyl-4-carboxamide backbone in 879625-96-4 contrasts with the hexadienylidene linker in 352337-80-3. The latter’s extended conjugation may enhance UV absorption but reduce solubility .
- Hydrazide-based analogues (e.g., 303105-61-5) exhibit greater conformational flexibility compared to the rigid carboxamide scaffold of the target compound .
tert-Butylphenyl substituents (303105-61-5) enhance hydrophobic interactions but may hinder aqueous solubility .
Methodological Considerations in Structural Analysis
The structural elucidation of these compounds relies on advanced crystallographic tools:
- SHELX Suite : Used for small-molecule refinement and structure solution, critical for confirming the E/Z configuration of methylidene bridges .
- ORTEP-III : Visualizes anisotropic displacement parameters, aiding in the interpretation of steric effects from substituents like tert-butyl groups .
- Density Functional Theory (DFT) : Computational methods (e.g., Colle-Salvetti correlation-energy formula) predict electronic properties, such as the impact of chloro and thioether groups on reactivity .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrimidine, imidazole, and biphenyl moieties, which may contribute to its diverse pharmacological properties.
- Molecular Formula : C21H25N7O
- Molecular Weight : 396.5 g/mol
- CAS Number : 924864-27-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical biological processes. For instance, it may act as an inhibitor of protein kinases or other enzymes associated with cancer cell proliferation and survival pathways .
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds from the same class have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6c | MCF-7 | 5.0 |
| Compound 6h | A549 | 3.2 |
| Compound 6j | HCT116 | 4.7 |
Anticonvulsant Activity
In addition to anticancer properties, some derivatives have been evaluated for anticonvulsant activity. For instance, a related compound demonstrated an ED50 of 1.7 mg/kg in a maximal electroshock seizure model in mice, indicating potential as a therapeutic agent for epilepsy .
Mechanistic Studies
Mechanistic studies involving flow cytometry have revealed that treatment with related compounds leads to cell cycle arrest and apoptosis in cancer cells. Specifically, these compounds have been shown to increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This suggests that they may trigger apoptotic signaling pathways effectively .
Case Studies
- In Vitro Studies : In one study, the impact of a structurally similar compound on HepG2 liver cancer cells was assessed. The results indicated that treatment led to significant apoptosis induction as evidenced by increased caspase activity and DNA fragmentation analysis.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth rates compared to control groups, further supporting their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
